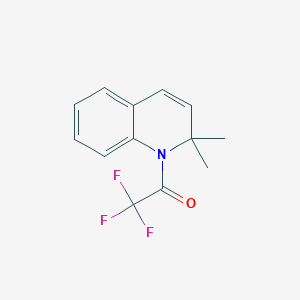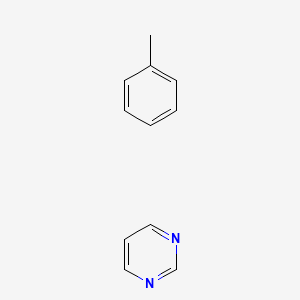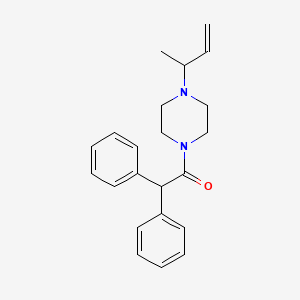![molecular formula C32H34 B14206783 1,1'-{(2,3-Dimethylbutane-2,3-diyl)bis[(4,1-phenylene)methylene]}dibenzene CAS No. 824400-94-4](/img/structure/B14206783.png)
1,1'-{(2,3-Dimethylbutane-2,3-diyl)bis[(4,1-phenylene)methylene]}dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1,1’-{(2,3-Dimethylbutane-2,3-diyl)bis[(4,1-phenylene)methylene]}dibenzene typically involves a Friedel-Crafts alkylation reaction . In this process, benzene is used as a starting material, and the reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) . The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions .
Análisis De Reacciones Químicas
1,1’-{(2,3-Dimethylbutane-2,3-diyl)bis[(4,1-phenylene)methylene]}dibenzene undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
1,1’-{(2,3-Dimethylbutane-2,3-diyl)bis[(4,1-phenylene)methylene]}dibenzene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,1’-{(2,3-Dimethylbutane-2,3-diyl)bis[(4,1-phenylene)methylene]}dibenzene involves its ability to form free radicals under heat or light . These free radicals can initiate polymerization reactions, leading to the formation of cross-linked polymer networks . The compound’s molecular structure allows it to interact with various molecular targets, enhancing the flame retardant properties of polymers .
Comparación Con Compuestos Similares
1,1’-{(2,3-Dimethylbutane-2,3-diyl)bis[(4,1-phenylene)methylene]}dibenzene is unique due to its specific structural arrangement and reactivity. Similar compounds include:
1,1’-{(2,3-Dimethyl-2,3-butanediyl)bis(4-isopropylbenzene)}: This compound has a similar core structure but with isopropyl groups instead of phenyl groups.
1,1’-{(1,1,2,2-Tetramethyl-1,2-ethanediyl)bisbenzene}: This compound shares the tetramethyl ethylene core but differs in the positioning of the phenyl groups.
2,3-Diphenyl-2,3-dimethylbutane: This compound is structurally similar but lacks the additional phenylene methylene groups.
These comparisons highlight the unique properties and applications of 1,1’-{(2,3-Dimethylbutane-2,3-diyl)bis[(4,1-phenylene)methylene]}dibenzene in various fields.
Propiedades
Número CAS |
824400-94-4 |
|---|---|
Fórmula molecular |
C32H34 |
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
1-benzyl-4-[3-(4-benzylphenyl)-2,3-dimethylbutan-2-yl]benzene |
InChI |
InChI=1S/C32H34/c1-31(2,29-19-15-27(16-20-29)23-25-11-7-5-8-12-25)32(3,4)30-21-17-28(18-22-30)24-26-13-9-6-10-14-26/h5-22H,23-24H2,1-4H3 |
Clave InChI |
FOPQQOIXMCZJIH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)CC2=CC=CC=C2)C(C)(C)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Chlorophenyl)-3-(trifluoromethyl)naphtho[2,3-B]furan](/img/structure/B14206700.png)
![N-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]methanimine](/img/structure/B14206705.png)
![2-[(2S,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14206711.png)
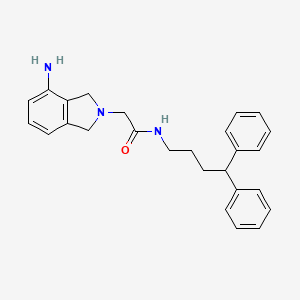
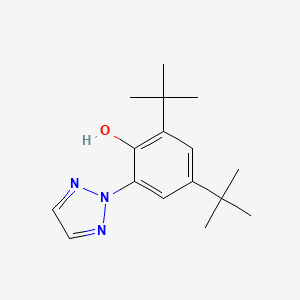
![1,4-diazabicyclo[2.2.2]octane;dihydroxy(oxo)phosphanium](/img/structure/B14206730.png)
![6,6'-Dimethyl-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine](/img/structure/B14206745.png)
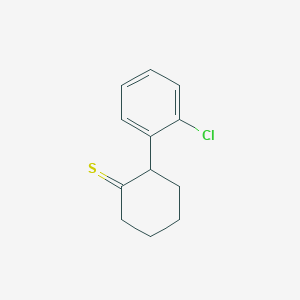
![1-[2-(Methylsulfanyl)phenyl]piperidin-4-one](/img/structure/B14206763.png)

![(10S)-N-[(4-Fluorophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxamide](/img/structure/B14206769.png)
